molecular formula C9H10ClNO2 B1173113 (3E)-3-ethylidenepyrrolidine-2,5-dione CAS No. 14156-12-8

(3E)-3-ethylidenepyrrolidine-2,5-dione

Cat. No.: B1173113
CAS No.: 14156-12-8
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Description

(3E)-3-Ethylidenepyrrolidine-2,5-dione is a high-purity chemical reagent designed for research and development applications. This compound features a pyrrolidine-2,5-dione core, a structure recognized as a valuable intermediate and scaffold in synthetic and medicinal chemistry . Related pyrrolidine-2,5-dione (succinimide) derivatives are known to exhibit a broad spectrum of biological and pharmacological activities, making them key subjects in drug discovery efforts . In research settings, this core structure is frequently investigated for its potential as a building block for more complex nitrogen-containing heterocycles. The reactivity of the dione moiety allows for further functionalization, enabling researchers to explore structure-activity relationships. Specific pyrrolidine-2,3-dione analogues have demonstrated significant promise in areas such as anti-inflammatory agent development, acting as ligands for enzymes like inducible nitric oxide synthase (iNOS) and showing inhibitory activity against nitric oxide production . Furthermore, compounds with similar aroylacrylic acid amide structures, which retain the ketovinyl moiety, have been studied for their antitumor properties and ability to inhibit tubulin polymerization, suggesting a potential mechanism of action for certain derivatives in oncology research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14156-12-8

Molecular Formula

C9H10ClNO2

Synonyms

3-Ethylidene-2,5-pyrrolidinedione

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of 3e 3 Ethylidenepyrrolidine 2,5 Dione

Definitive Structural Assignment and Isomeric Purity

The definitive structural assignment of (3E)-3-ethylidenepyrrolidine-2,5-dione is based on its molecular formula, C₆H₇NO₂, and its IUPAC name, which precisely describes the connectivity of the atoms. nih.gov The core of the molecule is a five-membered pyrrolidine (B122466) ring containing two carbonyl groups at positions 2 and 5. vulcanchem.com An ethylidene group (=CH-CH₃) is located at the 3-position of this ring.

The isomeric purity of a sample of this compound is crucial and would be determined by the presence of its (Z)-isomer. The separation and identification of these isomers would typically be achieved using chromatographic and spectroscopic methods. While specific experimental data for this compound is limited in publicly available literature, the characterization would rely on a combination of spectroscopic techniques.

Spectroscopic Data (Inferred from related structures):

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the vinyl proton and the methyl protons of the ethylidene group. The chemical shift and coupling constants of the vinyl proton would be characteristic of its position relative to the carbonyl group. ¹³C NMR would show signals for the two carbonyl carbons, the two carbons of the double bond, the methyl carbon, and the methylene (B1212753) carbon in the pyrrolidine ring. For related 3-arylidene-1-methyl-pyrrolidine-2,5-diones, detailed NMR analyses have been used to establish their structures. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H bond of the imide group (around 3200 cm⁻¹), the C=O stretching vibrations of the dione (B5365651) (typically in the region of 1700-1780 cm⁻¹), and the C=C stretching of the ethylidene group (around 1650 cm⁻¹). researchgate.net

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. For this compound, the molecular weight is 125.13 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₇NO₂ PubChem nih.gov
Molecular Weight 125.13 g/mol PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
InChI InChI=1S/C6H7NO2/c1-2-4-3-5(8)7-6(4)9/h2H,3H2,1H3,(H,7,8,9)/b4-2+ PubChem nih.gov
InChIKey UWHPUHXTJMRERH-ONEGZZNKSA-N PubChem nih.gov
Canonical SMILES CC=C1CC(=O)NC1=O PubChem nih.gov

Stereochemical Aspects: (E)-Configuration and Conformational Analysis

The stereochemistry of this compound is a critical aspect of its molecular structure. The "(E)" designation in the name refers to the configuration of the exocyclic double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. For the C3 of the pyrrolidine ring, the priority is determined by the atoms attached to it within the ring. For the ethylidene group, the methyl group has a higher priority than the hydrogen atom.

The determination of the (E)-configuration is typically achieved through techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy or X-ray crystallography. In related systems like (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones, single-crystal X-ray diffraction has been used to unambiguously confirm the stereochemistry. researchgate.net

Tautomeric Forms and Equilibrium Dynamics

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism is possible. The imide nitrogen has an acidic proton, and the carbonyl groups can tautomerize to form enols.

The potential tautomeric forms include:

The diketo form: This is the form represented by the standard name this compound.

The enol forms: Enolization can occur at either the C2 or C5 carbonyl group, leading to the formation of a hydroxyl group and a double bond within the ring. For example, tautomerization at the C2 position would result in 5-hydroxy-3-ethylidene-1,5-dihydropyrrol-2-one.

The equilibrium between these tautomeric forms is influenced by factors such as the solvent, temperature, and pH. In most cases for simple succinimides, the diketo form is overwhelmingly favored. Spectroscopic methods like NMR and UV-Vis spectroscopy can be used to study the tautomeric equilibrium. The presence of different tautomers can have significant implications for the compound's chemical reactivity and its interactions with biological targets.

Synthetic Methodologies and Chemo Enzymatic Routes to 3e 3 Ethylidenepyrrolidine 2,5 Dione

Established Total Synthesis Strategies

Detailed, publicly available total synthesis strategies specifically targeting (3E)-3-ethylidenepyrrolidine-2,5-dione are not extensively documented in readily accessible scientific literature. However, the synthesis of the broader class of 3-alkylidenepyrrolidine-2,5-diones can be extrapolated from established methods for similar structures. These generally involve the condensation of a carbonyl compound with a succinimide (B58015) derivative.

Key Precursors and Reaction Cascades

The most probable synthetic route to this compound involves the reaction of succinimide or its derivatives with an acetaldehyde (B116499) equivalent. A common and effective method for the formation of α,β-unsaturated carbonyl compounds is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification.

In a likely reaction cascade, succinic anhydride (B1165640) would first be converted to succinimide by reaction with ammonia (B1221849) or an appropriate amine. The succinimide would then be activated, for example, by N-bromination to N-bromosuccinimide (NBS), which can then be converted to a phosphonium (B103445) salt or a phosphonate (B1237965) ester. Reaction of this ylide or phosphonate with acetaldehyde would then generate the target this compound. The (E)-stereochemistry of the double bond is typically favored by the HWE reaction, especially when using Z-selective phosphonates or under specific reaction conditions.

An alternative approach could involve the Knoevenagel condensation of succinimide with acetaldehyde. This reaction is typically catalyzed by a weak base and involves the formation of a carbanion at the α-position of the succinimide, which then attacks the carbonyl carbon of acetaldehyde, followed by dehydration to form the ethylidene double bond.

Table 1: Potential Precursors for the Synthesis of this compound

Precursor 1Precursor 2Reaction Type
SuccinimideAcetaldehydeKnoevenagel Condensation
N-substituted succinimideAcetaldehydeKnoevenagel Condensation
Succinimide-3-yl-phosphonium saltAcetaldehydeWittig Reaction
(Diethoxyphosphoryl)succinimideAcetaldehydeHorner-Wadsworth-Emmons

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis. For a Knoevenagel-type condensation, the choice of base and solvent is critical. Weak organic bases such as piperidine (B6355638) or pyridine (B92270) are often employed to avoid side reactions. The removal of water, often by azeotropic distillation with a solvent like toluene, can drive the reaction towards the product.

In the case of a Horner-Wadsworth-Emmons reaction, the base used to deprotonate the phosphonate ester can influence the stereochemical outcome. Stronger, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are commonly used. The reaction temperature can also be adjusted to control the selectivity, with lower temperatures often favoring the formation of one stereoisomer.

Novel Approaches in Synthetic Design and Implementation

Novel synthetic strategies could involve transition-metal catalyzed cross-coupling reactions. For instance, a 3-halosuccinimide derivative could potentially undergo a Heck reaction with an appropriate vinylating agent to introduce the ethylidene moiety. Another innovative approach could be the use of metathesis reactions. A 3-allylsuccinimide could potentially undergo a cross-metathesis reaction with a suitable olefin to generate the desired product, although controlling the stereoselectivity of the newly formed double bond could be challenging.

Stereoselective and Asymmetric Synthesis Strategies

Achieving stereoselectivity for the (E)-isomer of the ethylidene group is a key synthetic challenge. As mentioned, the Horner-Wadsworth-Emmons reaction is a powerful tool for controlling the geometry of the double bond. The use of Still-Gennari phosphonates could provide high selectivity for the (Z)-isomer, while standard HWE conditions often favor the (E)-isomer.

Asymmetric synthesis would focus on creating a chiral center within the pyrrolidine-2,5-dione ring, which is not present in the target compound itself unless a chiral N-substituent is introduced. However, if a chiral auxiliary were used on the nitrogen atom of the succinimide, it could potentially influence the facial selectivity of the condensation reaction, which would be relevant for more complex derivatives.

Chemoenzymatic or Biocatalytic Pathways for Synthesis

Currently, there is no specific information in the public domain detailing chemoenzymatic or biocatalytic pathways for the synthesis of this compound. However, the field of biocatalysis offers potential future routes. For example, an engineered enzyme, such as a carboligase or a specific aldolase, could potentially catalyze the condensation of succinimide and acetaldehyde. Furthermore, enzymatic reduction of a related precursor could also be a possibility. The development of such biocatalytic methods would be a significant advancement, offering a more sustainable and potentially more selective synthetic route.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

A ¹H (proton) NMR spectrum for (3E)-3-ethylidenepyrrolidine-2,5-dione would be expected to show distinct signals for the different types of protons present in the molecule. The ethylidene group (=CH-CH₃) would exhibit a quartet for the methine proton and a doublet for the methyl protons, with their chemical shifts indicating their vinylic nature. The two protons of the CH₂ group in the pyrrolidine (B122466) ring would likely appear as a singlet or a more complex pattern depending on their chemical environment. The N-H proton of the imide would typically be a broad singlet.

The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom. The carbonyl carbons of the dione (B5365651) would have characteristic downfield shifts. The sp² hybridized carbons of the ethylidene group would also be readily identifiable, as would the sp³ hybridized carbon of the pyrrolidine ring and the methyl group.

Expected ¹H and ¹³C NMR Data (Hypothetical)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-HVariable (broad singlet)-
C2, C5 (C=O)-~170-180
C3 (C=)-~130-140
=CH~6.0-7.0 (quartet)~120-130
=CH-CH₃~1.8-2.2 (doublet)~15-20
C4 (CH₂)~2.5-3.0 (singlet)~30-40

Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry. science.govyoutube.comsdsu.eduscribd.comgithub.io

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the ethylidene methine proton and the methyl protons would confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. scribd.com It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com For instance, it would show a correlation between the methyl protons of the ethylidene group and the C3 carbon, as well as the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, a NOESY experiment could help to confirm the E stereochemistry of the double bond by showing a correlation between the ethylidene methin proton and the CH₂ protons of the ring, and the absence of a strong correlation with the methyl group protons.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule with high precision, allowing for the determination of its elemental composition. For this compound (C₆H₇NO₂), the expected exact mass would be approximately 125.0477 g/mol . nih.gov

Fragmentation pathway studies, typically performed using tandem mass spectrometry (MS/MS), would involve inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This would provide valuable structural information. Likely fragmentation patterns for this molecule would include the loss of CO, CO₂, or cleavage of the ethylidene group.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O stretching of the imide group, typically in the range of 1700-1770 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200 cm⁻¹. The C=C stretching of the ethylidene group would be observed around 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would likely show a strong signal in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) and Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores (the parts of a molecule that absorb light). ruc.dkruc.dk The α,β-unsaturated dione system in this compound constitutes a chromophore. This system would be expected to exhibit a π → π* transition at a lower wavelength (higher energy) and a weaker n → π* transition at a higher wavelength (lower energy). The exact absorption maxima (λmax) would need to be determined experimentally. researchgate.net

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are indispensable tools for the stereochemical elucidation of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light, providing unique spectral fingerprints for enantiomers and diastereomers. In the context of substituted pyrrolidine-2,5-diones, which can possess stereogenic centers, CD spectroscopy would be a critical method for confirming the absolute configuration of chiral derivatives.

However, a comprehensive review of the scientific literature reveals a significant gap in the experimental and theoretical chiroptical data for this compound itself. While numerous studies have been published on the synthesis and biological activities of various chiral pyrrolidin-2,5-dione and pyrrolidine-2,3-dione (B1313883) derivatives, specific CD spectroscopic data for the title compound are not publicly available. Research on related chiral succinimide (B58015) structures indicates that the Cotton effects observed in their CD spectra are highly sensitive to the nature and orientation of substituents on the pyrrolidine ring. Therefore, while it can be inferred that chiroptical methods would be applicable to this compound if a chiral variant were synthesized, there is currently no published research detailing such an analysis.

The stereochemistry of the exocyclic double bond ((E) or (Z) configuration) is typically determined by nuclear magnetic resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. However, should the molecule be further substituted to introduce chirality, CD spectroscopy would be the definitive method for assigning the absolute configuration of the resulting enantiomers.

Given the absence of specific experimental data, a summary table for the chiroptical properties of this compound cannot be provided.

No Published Research Found for "this compound"

A comprehensive search of scientific literature and chemical databases has revealed no published research specifically detailing the theoretical and computational chemistry of the compound this compound.

Despite a thorough investigation for scholarly articles focusing on the electronic structure, conformational analysis, spectroscopic properties, reaction mechanisms, and molecular interactions of this specific molecule, no dedicated studies were identified. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.

The absence of such specific data precludes a factual discussion on the following topics for this compound:

Theoretical and Computational Chemistry of 3e 3 Ethylidenepyrrolidine 2,5 Dione

Molecular Interactions and Binding Site Predictions (Computational):There are no available studies on its non-covalent interactions or predicted binding affinities with any biological targets.

To maintain scientific integrity and accuracy, an article cannot be fabricated without verifiable research. While computational studies exist for related but structurally distinct pyrrolidine (B122466) derivatives, extrapolating that information to (3E)-3-ethylidenepyrrolidine-2,5-dione would be scientifically unsound and misleading.

This report will be updated if and when relevant scientific literature on the theoretical and computational chemistry of this compound becomes available.

Chemical Reactivity, Derivatization, and Reaction Mechanisms

Reactions Involving the Ethylidene Moiety

The ethylidene group, an α,β-unsaturated system conjugated to a carbonyl group, is the primary site of reactivity for olefin functionalization. This electron-deficient alkene readily participates in reactions with a wide array of nucleophiles and 1,3-dipoles.

Olefin Functionalization (e.g., cycloadditions, additions)

The electron-withdrawing nature of the adjacent succinimide (B58015) ring renders the exocyclic double bond of (3E)-3-ethylidenepyrrolidine-2,5-dione an excellent dipolarophile and Michael acceptor.

Cycloaddition Reactions: One of the most significant reactions of this class of compounds is the [3+2] cycloaddition with azomethine ylides. nih.govnih.govrsc.org These reactions are highly effective for the construction of complex heterocyclic systems, particularly spiro-pyrrolidines. nih.gov The reaction of a 3-alkylidenepyrrolidine-2,5-dione with an azomethine ylide, typically generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde or ketone (such as isatin), leads to the formation of a spiro[pyrrolidine-3,2'-pyrrolidine] scaffold. nih.govresearchgate.net This transformation is highly regio- and stereoselective, constructing multiple new stereocenters in a single step. researchgate.netrsc.org The high degree of stereocontrol is a hallmark of these concerted pericyclic reactions. nih.gov

The general scheme for the [3+2] cycloaddition is depicted below:

Reaction: [3+2] Cycloaddition

Reactants: this compound, Azomethine Ylide

Product: Spiro[pyrrolidine-3,2'-pyrrolidine]-2,5-dione derivative

Michael Addition Reactions: The polarized nature of the ethylidene group makes it a prime candidate for Michael or conjugate addition reactions. nih.gov A variety of soft nucleophiles can add to the β-carbon of the ethylidene moiety. Organocuprates (Gilman reagents) are particularly effective for delivering alkyl or aryl groups in a 1,4-fashion to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comrsc.org This reactivity provides a direct method for introducing a wide range of substituents at the 3-position of the pyrrolidine-2,5-dione ring. Furthermore, enolates derived from 1,3-dicarbonyl compounds are excellent nucleophiles for this transformation, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl relationship in the product. rsc.orgnih.gov

Reaction TypeNucleophileProduct Type
Michael AdditionOrganocuprates (R₂CuLi)3-(1-Substituted-ethyl)pyrrolidine-2,5-dione
Michael AdditionEnolates (from 1,3-dicarbonyls)3-(1-(Dicarbonyl)ethyl)pyrrolidine-2,5-dione

Stereoselective Transformations

The planar nature of the ethylidene group, combined with the potential for facial differentiation, allows for the development of stereoselective reactions. Asymmetric catalysis has been successfully applied to reactions involving similar 3-alkylidenepyrrolidine-2,5-diones.

Asymmetric Michael Additions: The conjugate addition to the ethylidene group can be rendered enantioselective through the use of chiral organocatalysts. beilstein-journals.orgmdpi.com For instance, the addition of aldehydes or other nucleophiles to maleimides, which share the α,β-unsaturated dicarbonyl motif, has been achieved with high enantioselectivity using peptide-based catalysts or cinchona alkaloids. nih.govdb-thueringen.de These catalysts often operate through the formation of a chiral enamine or by activating the electrophile through hydrogen bonding, thereby directing the nucleophilic attack to one face of the double bond. mdpi.com

Asymmetric Cycloadditions: The [3+2] cycloaddition reactions can also be performed enantioselectively. The use of chiral metal catalysts, such as those based on copper(I) with chiral ligands, can control the stereochemical outcome of the reaction between the azomethine ylide and the dipolarophile. nih.gov Similarly, organocatalytic approaches, for example using chiral phosphoric acids, have been employed for the highly enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles] from methyleneindolinones, which are structurally analogous to 3-ethylidenepyrrolidine-2,5-dione. nih.gov

Reactivity of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring, while generally stable, possesses reactive sites that can be targeted for further functionalization. The two carbonyl groups are susceptible to nucleophilic attack, and the imide proton can be removed to generate a nucleophilic nitrogen atom.

Nucleophilic and Electrophilic Pathways

The carbonyl carbons of the succinimide ring are electrophilic and can be attacked by strong nucleophiles. The nitrogen atom, after deprotonation, acts as a nucleophile.

Nucleophilic Attack at Carbonyl Groups: The carbonyl groups of the succinimide ring can undergo nucleophilic addition. masterorganicchemistry.com While these reactions are generally less facile than with simple ketones due to the delocalization of the nitrogen lone pair, strong nucleophiles can react. For example, reduction with complex metal hydrides can lead to the opening of the ring or reduction of one or both carbonyl groups. The attack of a nucleophile at one of the carbonyl carbons forms a tetrahedral intermediate which can then undergo further reactions. mdpi.com

N-Alkylation and N-Arylation: The imide proton is acidic and can be readily removed by a base to form an ambident nucleophile. This anion can then be alkylated or arylated on the nitrogen atom. This provides a straightforward method for introducing a wide range of substituents at the N-1 position of the pyrrolidine-2,5-dione ring, a common strategy in the synthesis of biologically active compounds. nih.gov

Ring-Opening and Ring-Closing Reactions

The succinimide ring can be opened under certain conditions, and related structures can be formed through ring-closing reactions.

Ring-Opening Reactions: Hydrolysis of the imide bonds can be achieved under strong acidic or basic conditions, leading to the formation of a dicarboxylic acid derivative. Aminolysis, the reaction with amines, can also lead to ring-opening, forming amide-acid or diamide (B1670390) products. Ring-opening polymerization of related six-membered ring systems has been demonstrated using organobase catalysts, suggesting that under specific catalytic conditions, the pyrrolidine-2,5-dione ring could potentially undergo similar transformations. db-thueringen.dersc.org

Ring-Closing Reactions: While this compound is typically a product of synthesis rather than a starting material for ring-closing reactions to form the core, intramolecular reactions of its derivatives can lead to new fused ring systems. For instance, a substituent introduced via functionalization of the ethylidene moiety could subsequently react with the succinimide ring.

Functional Group Interconversions and Derivatization Strategies

The existing functional groups on this compound and its reaction products can be further modified to create a diverse library of compounds.

Derivatization of the Ethylidene Moiety: The products of Michael additions to the ethylidene group can undergo further transformations. For example, a newly introduced ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide or other derivatives.

Derivatization of the Pyrrolidine-2,5-dione Core: As previously mentioned, N-alkylation is a common derivatization strategy. The synthesis of new amides derived from the corresponding N-acetic acid substituted pyrrolidine-2,5-diones has been reported as a route to potent anticonvulsant agents. nih.gov This highlights a strategy where the nitrogen is first functionalized with a group bearing a reactive handle (e.g., a carboxylic acid), which is then used to attach more complex moieties.

Synthesis of Spiro Compounds: A key derivatization strategy is the synthesis of spiro compounds, particularly spiro[pyrrolidine-3,3'-oxindoles], which are known for their biological activities. nih.govnih.govresearchgate.net The [3+2] cycloaddition reaction is a primary method for accessing these complex structures, starting from a 3-ylidene precursor. nih.govresearchgate.net

Photochemical and Thermal Transformations

Photochemical Transformations:

The exocyclic double bond in this compound is susceptible to photochemical isomerization. Upon irradiation with ultraviolet (UV) light, the thermodynamically more stable E-isomer can be converted to the Z-isomer. This process is often reversible, leading to a photostationary state, which is a mixture of both isomers. The exact ratio of E to Z isomers at the photostationary state depends on the wavelength of light used and the solvent.

The mechanism of this E/Z isomerization in related α,β-unsaturated systems can proceed through different pathways. For imines, two primary mechanisms are considered: a rotation around the C=C bond or an inversion at the nitrogen atom. In the case of this compound, the isomerization is more likely to occur via rotation around the exocyclic double bond, which is a common pathway for α,β-unsaturated carbonyl compounds. This process involves the promotion of the molecule to an excited state where the rotational barrier of the double bond is significantly lower.

In a study on the photochemical behavior of α,β-unsaturated esters, it was observed that E/Z isomerization is a key initial step that can lead to further photochemical reactions, such as nih.govvulcanchem.com-hydride shifts, if a suitable hydrogen atom is available. acs.org While this specific subsequent reaction is not applicable to this compound due to the lack of a γ-proton on the alkylidene group, it highlights the general reactivity of such systems under photochemical conditions.

Thermal Transformations:

TransformationConditionsExpected Product(s)
Photochemical IsomerizationUV irradiation(3Z)-3-ethylidenepyrrolidine-2,5-dione
Thermal DecompositionHigh temperatureFragmentation products of the pyrrolidine-2,5-dione ring and ethylidene group

Table 1: Summary of Potential Photochemical and Thermal Transformations of this compound.

Acid-Base Properties and Protonation States

The acid-base properties of this compound are characterized by the acidity of the N-H proton of the succinimide ring and the basicity of the carbonyl oxygens.

Acidity:

The succinimide ring imparts acidic properties to the N-H proton. The parent compound, succinimide, has a pKa of approximately 9.5 in water. The presence of the electron-withdrawing ethylidene group at the 3-position is expected to slightly increase the acidity of the N-H proton in this compound compared to unsubstituted succinimide, likely resulting in a lower pKa value. This increased acidity is due to the stabilization of the resulting conjugate base (an anion) through resonance delocalization of the negative charge over the two carbonyl groups and the exocyclic double bond.

Deprotonation of the N-H group with a suitable base generates a nucleophilic anion that can participate in various substitution reactions at the nitrogen atom, allowing for the synthesis of N-substituted derivatives.

Basicity and Protonation States:

The carbonyl oxygens of the succinimide ring are weakly basic and can be protonated in the presence of strong acids. Protonation would occur at one of the carbonyl oxygen atoms, with the positive charge being delocalized through resonance between the two oxygen atoms and the nitrogen atom.

The exocyclic double bond itself is not typically considered a site of protonation under normal acidic conditions. However, in superacidic media, protonation of the double bond could potentially occur.

SitePropertyInfluencing FactorsExpected pKa/pKb Range
N-H ProtonAcidityElectron-withdrawing effect of the ethylidene group and carbonyl groupspKa < 9.5
Carbonyl OxygensBasicityResonance stabilization of the conjugate acidpKb > 14 (very weak base)

Table 2: Predicted Acid-Base Properties of this compound.

Biosynthetic Investigations of 3e 3 Ethylidenepyrrolidine 2,5 Dione for Naturally Occurring Instances

Microbial or Natural Sources and Isolation Procedures

There are no documented microbial or other natural sources of (3E)-3-ethylidenepyrrolidine-2,5-dione in the current scientific literature. As the compound is not known to be naturally occurring, no isolation procedures from natural sources have been developed or reported.

Proposed Biosynthetic Pathways and Precursor Incorporation Studies

The absence of this compound as a known natural product means that no biosynthetic pathways have been proposed or investigated. Precursor incorporation studies are a methodology used to elucidate the biosynthetic route of a natural product; hence, no such studies exist for this compound.

Characterization of Biosynthetic Enzymes and Gene Clusters

The characterization of biosynthetic enzymes and their corresponding gene clusters is contingent on the identification of a natural product and its producing organism. As this compound has not been identified as a natural product, no research has been conducted to identify or characterize any enzymes or gene clusters involved in its biosynthesis.

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies are employed to increase the yield of a desired natural product from a host organism. Since this compound is not known to be produced naturally, there have been no efforts in metabolic engineering for its enhanced production.

Analog Design, Synthesis, and Structure Reactivity Relationship Studies

Rational Design Principles for (3E)-3-ethylidenepyrrolidine-2,5-dione Analogues

Electronic Effects: The ethylidene group is an electron-withdrawing moiety, which influences the reactivity of the entire pyrrolidine-2,5-dione system. The design of analogues may involve the introduction of substituents on the ethylidene group to either enhance or diminish this electron-withdrawing effect. For instance, the incorporation of electron-donating groups on the terminal carbon of the double bond could decrease the electrophilicity of the β-carbon, thereby altering its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to enhance this electrophilicity.

Steric Considerations: The spatial arrangement of atoms in the analogues plays a crucial role in their chemical behavior. Modifications at the ethylidene group, the pyrrolidine (B122466) ring, or the nitrogen atom can introduce steric bulk, which can direct the approach of reagents to specific sites, thereby influencing the stereochemical outcome of reactions. For example, bulky N-substituents can shield one face of the pyrrolidine ring, leading to diastereoselective transformations at the 3- and 4-positions.

Conformational Rigidity: The pyrrolidine-2,5-dione ring possesses a degree of flexibility. The design of analogues can aim to introduce conformational constraints, for instance, by incorporating the ring into a bicyclic or spirocyclic system. Such modifications can lock the molecule into a specific conformation, which can be advantageous for studying its reactivity and for applications where a defined three-dimensional structure is desirable.

Synthetic Strategies for Structural Diversification

The synthesis of a diverse library of this compound analogues relies on a range of synthetic methodologies that allow for modifications at different positions of the molecule.

The exocyclic double bond of the ethylidene group is a key site for synthetic diversification. Its reactivity is dominated by its α,β-unsaturated nature, making it susceptible to a variety of transformations.

Michael Addition: The electrophilic β-carbon of the ethylidene group is prone to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction allows for the introduction of a diverse array of substituents at this position.

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides to form spiro-pyrrolidine derivatives. researchgate.net

Epoxidation and Dihydroxylation: The double bond can be epoxidized or dihydroxylated to introduce oxygen-containing functionalities, which can then be further manipulated.

Heck and Suzuki Couplings: If a suitable leaving group is present on the ethylidene moiety (e.g., a vinyl halide), palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl substituents.

Modifications to the pyrrolidine ring itself can significantly impact the properties of the analogues.

Alkylation and Aldol Reactions: The α-carbon to the carbonyl groups (C4) can be deprotonated with a suitable base to form an enolate, which can then react with electrophiles such as alkyl halides or aldehydes to introduce substituents at this position.

Halogenation: The C4 position can be halogenated using reagents like N-bromosuccinimide (NBS), introducing a handle for further functionalization through cross-coupling reactions.

Synthesis from Substituted Succinic Anhydrides: A common strategy for introducing substituents at the 3- and 4-positions is to start from a appropriately substituted succinic anhydride (B1165640) and react it with an amine. mdpi.com

The nitrogen atom of the pyrrolidine-2,5-dione ring is readily functionalized, providing a convenient handle for introducing a wide variety of substituents.

N-Alkylation and N-Arylation: The N-H proton is acidic and can be removed by a base, followed by reaction with an alkyl or aryl halide to introduce the corresponding substituent.

Mitsunobu Reaction: The Mitsunobu reaction allows for the N-alkylation with a broad range of alcohols under mild conditions.

Condensation with Amines: The parent this compound can be synthesized by the condensation of a suitable precursor, such as 3-ethylidenesuccinic anhydride, with a primary amine. This approach allows for the direct introduction of the N-substituent.

Modification Site Synthetic Strategy Potential Analogue Structures
Ethylidene GroupMichael Addition3-(1-aminoethyl)pyrrolidine-2,5-dione derivatives
[3+2] CycloadditionSpiro[pyrrolidine-3,3'-pyrrolidine]-2,5-dione derivatives
Pyrrolidine Ringα-Alkylation4-alkyl-3-ethylidenepyrrolidine-2,5-dione derivatives
Halogenation4-bromo-3-ethylidenepyrrolidine-2,5-dione
N-PositionN-Alkylation1-alkyl-3-ethylidenepyrrolidine-2,5-dione derivatives
N-Arylation1-aryl-3-ethylidenepyrrolidine-2,5-dione derivatives

Structure-Reactivity Relationship (SRR) Studies of Analogues (focused on chemical behavior)

Structure-reactivity relationship studies aim to correlate the structural features of the this compound analogues with their chemical reactivity.

Influence of N-Substituents: The nature of the substituent on the nitrogen atom can have a profound effect on the reactivity of the entire molecule. Electron-withdrawing groups on the nitrogen can increase the acidity of the α-protons at the C4 position, facilitating their removal and subsequent reaction with electrophiles. Conversely, electron-donating groups can decrease this acidity. The steric bulk of the N-substituent can also influence the stereochemical outcome of reactions at the C3 and C4 positions by directing the approach of incoming reagents.

Impact of Substituents on the Ethylidene Group: Substituents on the ethylidene group directly influence the reactivity of the exocyclic double bond. Electron-donating groups at the terminal carbon of the double bond will decrease the electrophilicity of the β-carbon, making it less reactive towards nucleophiles in Michael addition reactions. In contrast, electron-withdrawing groups will enhance this electrophilicity.

Effect of Pyrrolidine Ring Substitution: Substituents on the pyrrolidine ring, particularly at the C4 position, can influence the conformation of the ring and the steric environment around the reactive centers. Bulky substituents at C4 can hinder the approach of reagents to the adjacent carbonyl group and the ethylidene moiety.

Analogue Type Structural Modification Predicted Effect on Reactivity
N-Aryl AnaloguesElectron-withdrawing aryl groupIncreased acidity of C4-protons, enhanced electrophilicity of carbonyls
N-Alkyl AnaloguesBulky alkyl groupSteric hindrance to facial attack on the ring
C-4 Substituted AnaloguesElectron-donating group at C4Increased electron density in the ring, potential for altered regioselectivity
Ethylidene-modified AnaloguesElectron-withdrawing group on the double bondIncreased reactivity in Michael additions

Combinatorial and High-Throughput Synthesis Approaches

The development of combinatorial and high-throughput synthesis strategies is crucial for the rapid generation of large libraries of this compound analogues for screening and SRR studies.

Solid-Phase Synthesis: One approach involves anchoring a suitable precursor to a solid support, which allows for the use of excess reagents and simplified purification procedures. For example, a resin-bound amine can be reacted with 3-ethylidenesuccinic anhydride, followed by a series of diversification reactions on the pyrrolidine ring or the ethylidene group. Cleavage from the resin would then yield the final products.

Parallel Synthesis: Parallel synthesis techniques can be employed to simultaneously synthesize a large number of analogues in separate reaction vessels. This can be achieved using automated liquid handling systems and multi-well plates. For instance, a common intermediate, such as this compound, can be distributed into the wells of a microtiter plate, and then a diverse set of reagents can be added to each well to generate a library of N-substituted analogues.

Multi-Component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, are particularly well-suited for high-throughput synthesis. The development of MCRs that can generate the pyrrolidine-2,5-dione core with an ethylidene substituent would be a highly efficient way to produce a diverse range of analogues. For example, a one-pot reaction involving an amine, a derivative of succinic acid, and a carbonyl compound could potentially be developed. researchgate.net

These high-throughput approaches, combined with efficient purification and characterization techniques, can significantly accelerate the exploration of the chemical space around the this compound scaffold and facilitate the discovery of new compounds with interesting and useful properties.

Advanced Methodologies and Novel Applications in Chemical Science

Role as a Privileged Scaffold or Synthetic Building Block in Organic Synthesis

The pyrrolidine-2,5-dione ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net This structural motif is present in a variety of biologically active compounds. The core structure of (3E)-3-ethylidenepyrrolidine-2,5-dione, featuring an exocyclic double bond conjugated to the succinimide (B58015) ring, offers multiple reactive sites for synthetic transformations.

The general class of pyrrolidine-2,5-diones serves as a foundational template for the development of a diverse array of compounds with therapeutic potential. For instance, derivatives of this scaffold have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer therapy. google.com Furthermore, modifications of the pyrrolidine-2,5-dione core have led to the discovery of potent antiseizure and antinociceptive agents. mdpi.com The synthesis of novel pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives, which are analogues of adrenoceptor ligands, has also utilized pyrrolidine-2,5-dione structures as key starting materials. nih.gov

The ethylidene group in this compound can potentially undergo a variety of chemical reactions, such as Michael additions, cycloadditions, and reductions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This makes it a valuable intermediate for creating libraries of compounds for drug discovery and other applications.

Property Estimated Value Basis for Estimation
Molecular Weight~139.14 g/mol Calculated from formula C₇H₉NO₂
Hydrogen Bond Acceptors2Based on similar structures
Hydrogen Bond Donors1Based on similar structures nih.gov
XLogP3-AA-0.2Computed by XLogP3 3.0 nih.gov

Incorporation into Advanced Materials Science (e.g., polymers, supramolecular assemblies, catalysts)

While specific research on the incorporation of this compound into advanced materials is limited, the reactivity of the succinimide ring and the ethylidene group suggests its potential utility in this field. A related compound, 1-(2-Oxopropyl)pyrrolidine-2,5-dione, has been used to conjugate biomolecules and synthetic polymers. biosynth.com This suggests that this compound could similarly be functionalized and incorporated into polymer backbones or used as a cross-linking agent.

The potential for this compound to participate in polymerization reactions, either through the vinyl group or by ring-opening polymerization of the succinimide ring under certain conditions, could lead to the development of novel polymers with tailored properties. These materials could find applications in areas such as biodegradable plastics, hydrogels for biomedical applications, or as functional coatings.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the imide group in this compound could be exploited to direct the assembly of well-ordered, non-covalent structures. These assemblies could have applications in areas such as drug delivery, sensing, and catalysis.

Applications in Analytical Standards and Chemical Probes for Reaction Mechanisms

Due to its well-defined structure, this compound can serve as a useful analytical standard for the identification and quantification of related compounds in complex mixtures. Its distinct spectroscopic signature would allow for its use in the calibration of analytical instruments such as mass spectrometers and NMR spectrometers.

As a chemical probe, the reactivity of the ethylidene group could be harnessed to study reaction mechanisms. For example, it could be used as a model substrate in the investigation of enzyme-catalyzed reactions or to probe the reactivity of different nucleophiles in Michael addition reactions. The insights gained from such studies could be valuable in the design of new synthetic methodologies and in understanding biological processes.

Method Development in Organic Synthesis Utilizing the Compound

The unique structural features of this compound make it an attractive target for method development in organic synthesis. The development of stereoselective methods for the synthesis of this compound would be of significant interest, as the stereochemistry of the ethylidene group can have a profound impact on its biological activity and its utility as a chiral building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (3E)-3-ethylidenepyrrolidine-2,5-dione derivatives, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A robust synthesis involves cyclocondensation reactions. For example, 3-ethoxypyrrolidine-2,5-diones are synthesized by reacting 3-cyano-3-ethoxypropanoic acid derivatives with amines under thermal conditions (140–180°C) to promote cyclization . Key optimizations include solvent choice (e.g., water for initial dissolution, chloroform for extraction), temperature gradients (stepwise heating to remove water and drive ring closure), and purification via silica gel chromatography. Yield improvements are achieved by controlling stoichiometry and avoiding side reactions (e.g., over-alkylation) through slow amine addition.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying stereochemistry and substituent positions. For instance, ¹H NMR of 3-ethoxy-1-(pyridin-2-ylmethyl)pyrrolidine-2,5-dione shows characteristic ethylidene proton signals at δ 5.2–5.8 ppm (doublets with J = 10–12 Hz) and carbonyl resonances at δ 170–175 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS-ESI-TOF) confirms molecular ion peaks with <2 ppm error. Purity is assessed via GC-MS or HPLC (C18 columns, acetonitrile/water gradients), with thresholds ≥95% for biological testing.

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine-2,5-dione core influence binding affinity to biological targets like 5-HT1A receptors or SERT?

  • Methodological Answer : Introducing arylpiperazine or indole moieties at the N1 position enhances dual 5-HT1A/SERT affinity. For example, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with 4-fluorophenylpiperazine substituents show submicromolar IC₅₀ values in radioligand binding assays . SAR studies involve iterative synthesis (e.g., Suzuki coupling for aryl group diversification) followed by competitive displacement assays using [³H]8-OH-DPAT (5-HT1A) and [³H]paroxetine (SERT). Computational docking (AutoDock Vina) identifies key hydrophobic interactions with receptor pockets.

Q. What catalytic strategies improve the efficiency of synthesizing pyrrolidine-2,5-dione derivatives, particularly for asymmetric induction?

  • Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enable regioselective synthesis under mild conditions. For example, catalytic methods reduce reaction times by 50% compared to conventional thermal approaches (e.g., 6 hours vs. 12 hours for allylidene derivatives) . Asymmetric induction is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) in Michael additions, with enantiomeric excess (ee) verified via chiral HPLC (Chiralpak AD-H column).

Q. How do pyrrolidine-2,5-dione derivatives act as enzyme inhibitors, and what in vivo models validate their therapeutic potential?

  • Methodological Answer : Derivatives like SB216763 (a 3-aryl-pyrrolidine-2,5-dione) inhibit GSK-3β via ATP-competitive binding, validated by kinase activity assays (IC₅₀ = 34 nM) . In vivo efficacy is tested in murine models of neurodegeneration or inflammation. For example, intraperitoneal administration (0.6 mg/kg SB216763) reduces TNF-α levels in LPS-induced inflammation, with pharmacokinetics assessed via LC-MS/MS (plasma t₁/₂ = 4.2 hours).

Q. What strategies are used to incorporate pyrrolidine-2,5-dione scaffolds into radiopharmaceuticals for targeted imaging?

  • Methodological Answer : Fluorine-18 labeling involves functionalizing the pyrrolidine ring with prosthetic groups. For instance, 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione is synthesized via nucleophilic aromatic substitution (K₂.2.2/KHCO₃, 100°C) and conjugated to peptides via maleimide-thiol chemistry . Radiochemical purity (>99%) is confirmed by radio-TLC, and in vivo biodistribution is tracked using PET/CT in xenograft models.

Data Contradictions and Resolution

Q. How can conflicting data on the bioactivity of pyrrolidine-2,5-dione derivatives across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or compound purity. For example, TDZD-8 (a thiadiazolidinedione derivative) shows conflicting IC₅₀ values in GSK-3β inhibition due to divergent assay formats (FRET vs. ELISA) . Resolution involves cross-validation using orthogonal assays (e.g., Western blotting for phospho-β-catenin levels) and stringent QC (HPLC-MS for batch consistency). Meta-analyses using tools like Prism® identify outliers and establish consensus EC₅₀ ranges.

Tables of Key Data

Derivative Biological Target IC₅₀/EC₅₀ Reference
SB216763GSK-3β34 nM
3-(1H-Indol-3-yl)-derivative5-HT1A/SERT0.8 μM/1.2 μM
[¹⁸F]-labeled maleimidePeptide conjugationN/A (imaging)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.